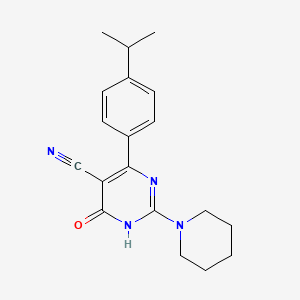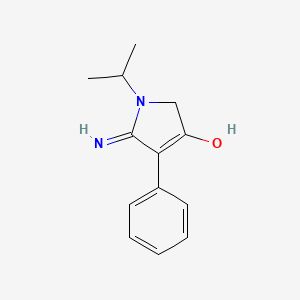![molecular formula C11H7F3N4O3 B3718591 3-nitro-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B3718591.png)
3-nitro-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide
Descripción general
Descripción
3-nitro-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide, commonly known as NTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NTB is a pyrazole derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Mecanismo De Acción
The mechanism of action of NTB is not fully understood, but it is believed to inhibit the activity of various enzymes and proteins involved in cancer cell growth, neuroprotection, and inflammation. NTB has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. NTB has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, NTB has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and physiological effects:
NTB has been shown to have various biochemical and physiological effects, including reducing cancer cell proliferation, inducing apoptosis, reducing oxidative stress, and reducing inflammation. NTB has been shown to reduce the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. Additionally, NTB has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species. NTB has also been shown to reduce inflammation by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NTB has several advantages for laboratory experiments, including its high purity, stability, and solubility in various solvents. However, there are also limitations to using NTB in laboratory experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of NTB, including further studies on its mechanism of action, potential side effects, and clinical applications. Additionally, future studies could focus on optimizing the synthesis of NTB to obtain higher yields and purity. Furthermore, studies could investigate the potential of NTB as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases.
Aplicaciones Científicas De Investigación
NTB has been extensively studied for its potential applications in various fields, including cancer therapy, neuroprotection, and anti-inflammatory effects. NTB has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. NTB has also been shown to have neuroprotective effects by reducing neuronal damage caused by oxidative stress and inflammation. Additionally, NTB has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
5-nitro-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N4O3/c12-11(13,14)6-3-1-2-4-7(6)15-10(19)8-5-9(17-16-8)18(20)21/h1-5H,(H,15,19)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXVMBXYEYXYFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=NNC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-allyl-6-hydroxy-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B3718518.png)

![methyl 4-({[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B3718530.png)
![2-(hydroxymethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3718533.png)
![2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3718540.png)
![2-{[(4-hydroxy-2-quinazolinyl)methyl]thio}-6-(4-methoxyphenyl)-4(3H)-pyrimidinone](/img/structure/B3718548.png)

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-dicyclohexylacetamide](/img/structure/B3718579.png)
![ethyl [2-({[(5-cyano-4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B3718602.png)
![3-nitro-N-[4-(4-pyridinylmethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B3718606.png)
![2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}methyl)-4(1H)-quinazolinone](/img/structure/B3718611.png)
![N-(2-ethyl-6-methylphenyl)-2-{[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]thio}acetamide](/img/structure/B3718618.png)
![6-(2,5-dimethoxyphenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B3718622.png)
